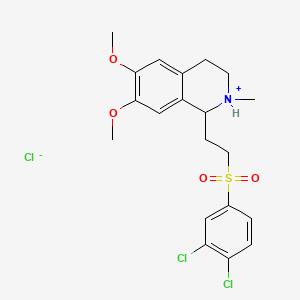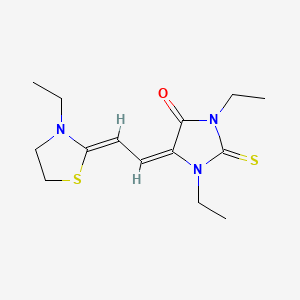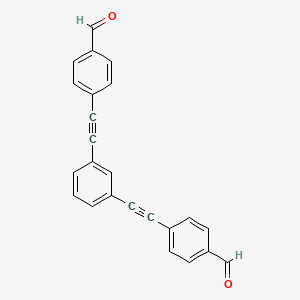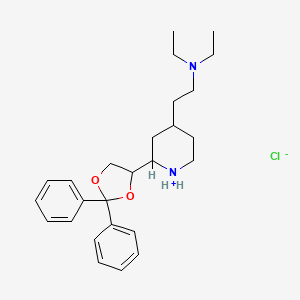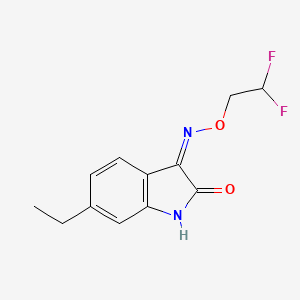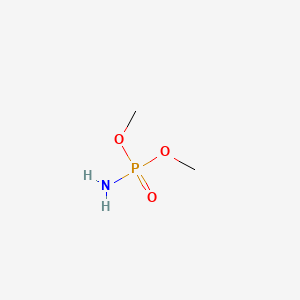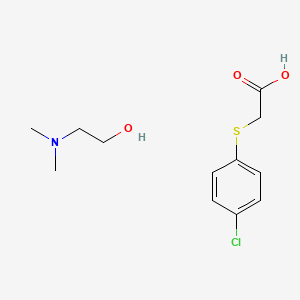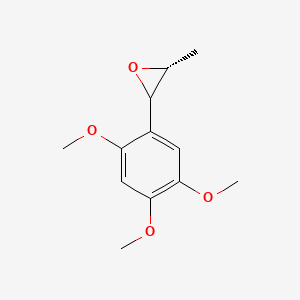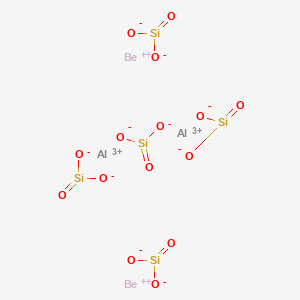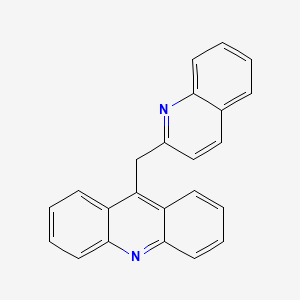
Acridine, 9-(2-quinolylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine, 9-(2-quinolylmethyl)-: is a heterocyclic aromatic compound that belongs to the acridine family Acridines are known for their broad range of biological activities and applications in various fields, including medicinal chemistry, material science, and industrial applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of acridine derivatives, including Acridine, 9-(2-quinolylmethyl)-, typically involves the condensation of a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid. This is followed by a cyclization step to produce the acridine core . Another common method is the Bernthsen Acridine synthesis, which uses zinc chloride as a catalyst and benzoic acid as a starting material .
Industrial Production Methods: Industrial production methods for acridine derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to ensure the efficient production of high-quality acridine compounds .
化学反応の分析
Types of Reactions: Acridine, 9-(2-quinolylmethyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as zinc metal or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Zinc metal, sodium borohydride.
Substitution: Alkyl iodides, alkaline potassium ferricyanide.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Reduced acridine derivatives.
Substitution: N-alkyl acridinium iodides, N-alkyl acridones.
科学的研究の応用
Acridine, 9-(2-quinolylmethyl)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of Acridine, 9-(2-quinolylmethyl)- primarily involves DNA intercalation. This compound intercalates between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and DNA polymerase . This leads to the inhibition of DNA replication and transcription, making it a potent anticancer agent. Additionally, its interaction with proteins and enzymes contributes to its antimicrobial and neuroprotective effects .
類似化合物との比較
- Acriflavine
- Proflavine
- Quinacrine
- Tacrine
- Velnacrine
Comparison: Acridine, 9-(2-quinolylmethyl)- is unique due to its specific structural features, which confer distinct biological activities. While other acridine derivatives like acriflavine and proflavine are primarily used as antiseptics and antimicrobial agents, Acridine, 9-(2-quinolylmethyl)- has shown promise in cancer therapy and neuroprotection . Its ability to intercalate DNA and interact with proteins makes it a versatile compound with a broader range of applications compared to its analogs .
特性
CAS番号 |
30670-47-4 |
|---|---|
分子式 |
C23H16N2 |
分子量 |
320.4 g/mol |
IUPAC名 |
9-(quinolin-2-ylmethyl)acridine |
InChI |
InChI=1S/C23H16N2/c1-4-10-21-16(7-1)13-14-17(24-21)15-20-18-8-2-5-11-22(18)25-23-12-6-3-9-19(20)23/h1-14H,15H2 |
InChIキー |
ILHALOHHYDDHGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC3=C4C=CC=CC4=NC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


